molecular formula C10H12ClFO2Si B6282318 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid CAS No. 2092513-11-4

2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid

Cat. No.: B6282318
CAS No.: 2092513-11-4
M. Wt: 246.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of chloro, fluoro, and trimethylsilyl groups attached to the benzene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a benzoic acid derivative followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and silylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Coupling: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The presence of chloro and fluoro groups can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The trimethylsilyl group can also influence the compound’s solubility and stability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzoic acid: Lacks the trimethylsilyl group, which affects its reactivity and applications.

    3-(trimethylsilyl)benzoic acid: Lacks the halogen substituents, resulting in different chemical properties.

    2-chloro-3-(trimethylsilyl)benzoic acid: Similar structure but different substitution pattern, leading to variations in reactivity.

Uniqueness

2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is unique due to the combination of chloro, fluoro, and trimethylsilyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2092513-11-4

Molecular Formula

C10H12ClFO2Si

Molecular Weight

246.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.